molecular formula C5H4BrIN2 B1384829 3-Bromo-5-iodopyridin-4-amine CAS No. 902837-39-2

3-Bromo-5-iodopyridin-4-amine

Cat. No.: B1384829
CAS No.: 902837-39-2
M. Wt: 298.91 g/mol
InChI Key: OGUAUXDOIHVFPA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Bromo-5-iodopyridin-4-amine (CAS: 902837-39-2) is a pyridine derivative with the molecular formula C₅H₄BrIN₂ and a molecular weight of 298.91 g/mol . The compound features a pyridine ring substituted with bromine at position 3, iodine at position 5, and an amino group at position 4 (Figure 1). This arrangement confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

3-bromo-5-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUAUXDOIHVFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650765
Record name 3-Bromo-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-39-2
Record name 3-Bromo-5-iodo-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodopyridin-4-amine typically involves halogenation reactions starting from pyridine derivatives. One common method is the sequential halogenation of 4-aminopyridine. The process involves:

    Bromination: 4-aminopyridine is first brominated at the 3rd position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Iodination: The brominated intermediate is then iodinated at the 5th position using iodine or an iodinating agent such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-5-iodopyridin-4-amine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed:

  • Substituted pyridines with various functional groups depending on the nucleophile used.
  • Biaryl compounds from coupling reactions.
  • Oxidized or reduced derivatives of the amino group.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C5_5H4_4BrIN2_2
Structural Characteristics: The compound features a pyridine ring with bromine at the 3rd position, iodine at the 5th position, and an amino group at the 4th position. This unique substitution pattern contributes to its reactivity and versatility in chemical reactions.

Synthetic Routes

The synthesis of 3-Bromo-5-iodopyridin-4-amine typically involves:

  • Bromination: 4-Aminopyridine is brominated at the 3rd position using brominating agents.
  • Iodination: The resulting brominated intermediate is iodinated at the 5th position using iodine or iodinating agents like potassium iodide (KI) in the presence of oxidizing agents.

These methods allow for the efficient production of this compound, which serves as a valuable building block in organic synthesis.

Organic Synthesis

This compound is widely used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It participates in various coupling reactions, such as:

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds with boronic acids, enabling the construction of complex molecular frameworks.
Reaction TypeDescription
Nucleophilic SubstitutionReplacement of halogen atoms with nucleophiles
Coupling ReactionsFormation of new carbon-carbon bonds
Oxidation/ReductionModification of the amino group

Medicinal Chemistry

Research indicates that derivatives of this compound show potential in developing new pharmaceuticals. Notable areas include:

  • Oncology: Certain derivatives exhibit anti-cancer properties.
  • Antimicrobial Therapy: The compound's structure allows for modifications that enhance antibacterial activity .

Case Study: A study demonstrated that derivatives of this compound could effectively inhibit specific cancer cell lines, showcasing its potential as a lead compound for drug development .

Material Science

In material science, this compound is utilized in developing advanced materials such as organic semiconductors and dyes. Its ability to form stable complexes with metals enhances its application in electronic materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodopyridin-4-amine depends on its application. In coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The presence of both bromine and iodine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Physical and Handling Properties

  • Purity : ≥95% (commercial grade) to >98% (research grade) .
  • Storage : Stable at 2–8°C under argon and protected from light .
  • Solubility: Varies with solvent; stock solutions (10 mM) are typically prepared in DMSO or ethanol, with heating (37°C) and sonication recommended for dissolution .

Applications
Primarily used as a building block in pharmaceutical research, it serves as an intermediate for synthesizing kinase inhibitors and other bioactive molecules .

Comparison with Structurally Similar Pyridine Derivatives

The following table and analysis highlight key differences and similarities between 3-bromo-5-iodopyridin-4-amine and related compounds.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (3), I (5), NH₂ (4) C₅H₄BrIN₂ 298.91 Drug intermediate; kinase inhibitors
5-Bromo-4-chloro-3-iodopyridin-2-amine Br (5), Cl (4), I (3), NH₂ (2) C₅H₃BrClIN₂ 333.36 Halogen-rich scaffold for cross-coupling reactions
6-Bromo-2-chloro-4-iodopyridin-3-amine Br (6), Cl (2), I (4), NH₂ (3) C₅H₃BrClIN₂ 333.36 High-cost intermediate (priced at $400/g)
5-Bromo-3-iodo-4-methylpyridin-2-amine Br (5), I (3), CH₃ (4), NH₂ (2) C₆H₆BrIN₂ 312.94 Methyl group enhances hydrophobicity; epigenetic research
5-Bromo-6-chloro-4-methylpyridin-3-amine Br (5), Cl (6), CH₃ (4), NH₂ (3) C₆H₆BrClN₂ 235.48 Compact structure for combinatorial chemistry
3-Amino-5-bromo-4-methylpyridine Br (5), CH₃ (4), NH₂ (3) C₆H₇BrN₂ 187.04 Simplified halogenation for agrochemicals

Biological Activity

3-Bromo-5-iodopyridin-4-amine is a heterocyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, synthetic pathways, and applications in various fields.

  • Molecular Formula : C6H5BrIN
  • Molecular Weight : 298.91 g/mol
  • Structural Features : The compound contains a pyridine ring with bromine and iodine substituents, which significantly influence its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has activity against a range of bacterial strains. Its halogenated structure may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cell lines. The mechanism is believed to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .
  • Enzyme Inhibition : The compound has been reported to inhibit certain cytochrome P450 enzymes (CYP1A2), which are involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, making it a candidate for further investigation in drug-drug interaction studies .

The biological activity of this compound is largely attributed to its ability to form halogen bonds with biological macromolecules such as proteins and nucleic acids. These interactions can disrupt normal cellular functions, leading to antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with 2-amino-pyridine.
  • Bromination : The compound is treated with N-bromosuccinimide (NBS) in acetonitrile to introduce the bromine atom at the appropriate position.
  • Iodination : Subsequently, the brominated intermediate undergoes iodination using potassium iodate and iodine in acidic conditions to yield this compound .

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC6H5BrINHalogenated pyridinePotential anticancer and antimicrobial properties
5-Bromo-N-(Ethyl)-4-Methyl-NicotinamideC11H14BrN3OContains nicotinamide structureBroader pharmacological profile
5-Iodo-N-(4-Methylpyridinyl)amideC7H8INAmide functional groupFocus on amide reactivity

Case Studies

  • Antimicrobial Study : In a recent study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial activity compared to standard antibiotics.
  • Cancer Cell Line Assay : An assay involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, indicating potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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